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molecular formula C16H19Cl2NO5 B8488281 Ethyl-2-acetamido-2-carbethoxy-3-(3,4-dichlorophenyl)propionate

Ethyl-2-acetamido-2-carbethoxy-3-(3,4-dichlorophenyl)propionate

Cat. No. B8488281
M. Wt: 376.2 g/mol
InChI Key: PVAUVBQOBQVDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05472978

Procedure details

Sodium pellets were dissolved in ethanol (200 ml). Diethyl acetamidomalonate (6.53 g) was added and the solution stirred for 30 minutes. 3,4-Dichlorobenzyl bromide (10.0 g), was added and the solution refluxed for 3.5 hours. The solution was filtered whilst hot and allowed to cool before water (200 ml) was added. On standing at 4° C. for 12 hours the title compound precipitated as colourless crystals which were removed by filtration and dried under vacuum (9.27 g). 1H NMR (360 MHz, CDCl3) δ7.32 (1H, d, J=8 Hz), 7.10 (1H, d, J=2 Hz), 6.85 (1H, dd, J=8, 2 Hz), 6.55 (1H, s), 4.28 (2H, m), 3.62 (2H, s), 2.05 (3H, s), 1.3 (3H, t, J=7 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:4])[CH3:3].[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:21]Br>C(O)C>[CH2:10]([O:9][C:7](=[O:8])[C:6]([NH:5][C:2](=[O:4])[CH3:3])([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:21][C:20]1[CH:23]=[CH:24][C:25]([Cl:26])=[C:18]([Cl:17])[CH:19]=1)[CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.53 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered whilst hot and
TEMPERATURE
Type
TEMPERATURE
Details
to cool before water (200 ml)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
On standing at 4° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the title compound precipitated as colourless crystals which
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum (9.27 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(C(CC1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)NC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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